molecular formula C12H19F3N2O2 B12950121 tert-Butyl 6-amino-6-(trifluoromethyl)-2-azaspiro[3.3]heptane-2-carboxylate

tert-Butyl 6-amino-6-(trifluoromethyl)-2-azaspiro[3.3]heptane-2-carboxylate

Cat. No.: B12950121
M. Wt: 280.29 g/mol
InChI Key: GLVRPVLLIMWXRL-UHFFFAOYSA-N
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Description

tert-Butyl 6-amino-6-(trifluoromethyl)-2-azaspiro[3.3]heptane-2-carboxylate is a high-value spirocyclic azetidine building block designed for pharmaceutical research and advanced chemical synthesis. This compound features a rigid, three-dimensional [3.3]heptane scaffold, which is highly sought-after in medicinal chemistry for its ability to access novel chemical space and improve the physicochemical properties of drug candidates . The spirocyclic core provides significant structural rigidity, which can lead to enhanced binding selectivity and superior metabolic stability compared to more flexible ring systems like piperidines . The key functional groups on this molecule make it a versatile intermediate. The 6-amino group, protected as part of the spiro system, serves as a handle for further derivatization through amide bond formation or reductive amination, allowing for the creation of diverse compound libraries . The tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen is stable under a wide range of conditions yet can be readily removed under mild acidic conditions to generate the free secondary amine for subsequent coupling reactions . A defining feature of this compound is the 6-position trifluoromethyl (CF3) substitution. The CF3 group is a cornerstone of modern drug design, known to profoundly influence a molecule's properties by increasing its metabolic stability, enhancing membrane permeability, and improving binding affinity through hydrophobic interactions and electronic effects . This combination of a rigid spiro scaffold and a metabolically robust trifluoromethyl group makes this building block particularly valuable for constructing candidate compounds targeting the central nervous system (CNS), where properties such as blood-brain barrier (BBB) permeation are critical . Researchers can utilize this compound as a critical precursor in the synthesis of novel bioactive molecules, including protease inhibitors, receptor antagonists, and kinase inhibitors. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C12H19F3N2O2

Molecular Weight

280.29 g/mol

IUPAC Name

tert-butyl 6-amino-6-(trifluoromethyl)-2-azaspiro[3.3]heptane-2-carboxylate

InChI

InChI=1S/C12H19F3N2O2/c1-9(2,3)19-8(18)17-6-10(7-17)4-11(16,5-10)12(13,14)15/h4-7,16H2,1-3H3

InChI Key

GLVRPVLLIMWXRL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(C2)(C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Starting Material Preparation: tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate

The synthesis typically begins with tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate , a spirocyclic ketone intermediate. This compound provides a reactive carbonyl at the 6-position, which is the site for subsequent trifluoromethylation and amination steps.

Introduction of the Trifluoromethyl Group

The trifluoromethyl group is introduced via trifluoromethylation reagents under controlled conditions. Common reagents include:

The reaction is typically conducted under mild temperatures to avoid ring opening or decomposition, often in aprotic solvents like dichloromethane or acetonitrile.

Conversion of the Ketone to the Amino Group

Following trifluoromethylation, the ketone is converted to the amino group at the 6-position. This can be achieved by:

  • Reductive amination : Reacting the trifluoromethylated ketone with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride or hydrogenation catalysts.
  • Direct amination : Using azide intermediates or other nitrogen sources followed by reduction.

This step must be carefully controlled to maintain the stereochemistry and avoid over-reduction or side reactions.

Protection and Purification

The tert-butyl ester group serves as a protecting group for the carboxylate during these transformations, providing stability and facilitating purification.

Purification methods include:

Representative Synthetic Route Summary

Step Reaction Conditions Yield Notes
1 Starting material: tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate Commercially available or synthesized - Key intermediate
2 Trifluoromethylation Electrophilic trifluoromethylating agent, DCM, 0–25°C, 2–4 h 70–85% Controlled temperature to avoid decomposition
3 Reductive amination Ammonia or amine, NaBH3CN or catalytic hydrogenation, mild conditions 60–80% Stereoselective amination
4 Purification Chromatography/recrystallization - High purity product

Detailed Research Findings and Notes

  • Reaction Optimization : The trifluoromethylation step is sensitive to temperature and reagent stoichiometry. Excess trifluoromethylating agent can lead to side products, while insufficient reagent reduces yield.

  • Stereochemical Control : The azaspiro scaffold imposes steric constraints that influence the stereochemistry of the amino substitution. Careful control of reaction conditions is necessary to favor the desired isomer.

  • Use of Catalysts : Catalytic hydrogenation for reductive amination is preferred for cleaner reactions and easier workup compared to chemical reductants.

  • Scale-Up Considerations : Industrial synthesis may employ continuous flow reactors for trifluoromethylation to improve safety and reproducibility, given the reactive nature of trifluoromethylating agents.

Related Compound Preparation Insights

Preparation methods for related compounds such as tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate involve mesylation of the hydroxy group followed by nucleophilic substitution, which can be adapted for introducing other substituents at the 6-position before trifluoromethylation and amination steps.

Summary Table of Preparation Methods

Preparation Stage Reagents/Conditions Key Parameters Outcome
Starting material synthesis Commercial or synthesized tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate Purity >95% Ready for functionalization
Trifluoromethylation Electrophilic trifluoromethylating agent (e.g., Togni reagent), DCM, 0–25°C Reaction time 2–4 h, inert atmosphere Introduction of CF3 group, 70–85% yield
Reductive amination Ammonia or amine, NaBH3CN or catalytic hydrogenation Mild temperature, pH control Conversion of ketone to amino group, 60–80% yield
Purification Chromatography, recrystallization Solvent choice critical High purity final product

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 6-amino-6-(trifluoromethyl)-2-azaspiro[3.3]heptane-2-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and protein interactions. Its trifluoromethyl group can enhance the compound’s ability to interact with biological targets, making it useful for drug discovery and development .

Medicine: In medicine, the compound’s potential as a pharmaceutical intermediate is explored. Its structural features may contribute to the development of new drugs with improved efficacy and safety profiles .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties can enhance the performance of products in various applications, including coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of tert-Butyl 6-amino-6-(trifluoromethyl)-2-azaspiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes and proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Functional Group Variations

a. tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate
  • Key Differences : Lacks the trifluoromethyl group at position 4.
  • Properties :
    • Molecular weight: 212.29 g/mol (vs. 283.36 g/mol for the trifluoromethyl analogue).
    • Higher solubility in polar solvents due to reduced lipophilicity.
    • Reduced metabolic stability compared to the trifluoromethyl derivative .
b. tert-Butyl 6-(aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylate
  • Key Differences: Contains an aminomethyl (-CH₂NH₂) substituent instead of -NH₂ and -CF₃.
  • Properties: Increased hydrogen-bonding capacity due to the additional amino group. Molecular weight: 226.30 g/mol. Potential for broader derivatization (e.g., conjugation with carboxylic acids) .
c. tert-Butyl 6,6-difluoro-2-azaspiro[3.3]heptane-2-carboxylate
  • Key Differences : Features two fluorine atoms at position 6 instead of -NH₂ and -CF₃.
  • Properties: Enhanced electronegativity and oxidative stability. Molecular weight: 247.25 g/mol. Lower basicity compared to amino-substituted analogues .
a. Electron-Withdrawing Groups
  • Trifluoromethyl (-CF₃): Increases lipophilicity (logP ~2.5) and metabolic stability. Reduces basicity of the amino group (pKa ~7.5 vs. ~9.0 for non-CF₃ analogues). Common in CNS drugs to enhance blood-brain barrier permeability .
  • Sulfinyl Groups (e.g., tert-butylsulfinyl) :

    • Introduce chirality and modulate receptor binding (e.g., δ-opioid receptor agonists).
    • Example: tert-Butyl (R)-6-((R)-tert-butylsulfinyl)-5-(2-chloro-4-fluorophenyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate exhibits high enantiomeric excess (ee = 89%) and affinity for opioid receptors .
b. Aromatic Substituents
  • Example: tert-Butyl (S)-6-(5-phenylpent-1-en-3-yl)-1,6-diazaspiro[3.3]heptane-1-carboxylate shows improved binding to serotonin receptors compared to aliphatic analogues .

Pharmacological and Physicochemical Properties

Table 1: Comparative Data for Selected Analogues
Compound Molecular Weight (g/mol) logP<sup>a</sup> Solubility (mg/mL) TPSA<sup>b</sup> (Ų)
Target compound 283.36 2.5 0.15 (PBS) 65.6
6-Amino analogue 212.29 1.8 0.45 (PBS) 69.1
6-(Aminomethyl) analogue 226.30 1.2 1.20 (PBS) 78.4
6,6-Difluoro analogue 247.25 2.1 0.10 (PBS) 46.7

<sup>a</sup> Calculated using XLogP3.
<sup>b</sup> Topological polar surface area.

Key Observations:
  • The trifluoromethyl group in the target compound balances lipophilicity and solubility, making it suitable for oral bioavailability.
  • Amino-substituted derivatives exhibit higher TPSA, favoring solubility but limiting CNS penetration.

Biological Activity

tert-Butyl 6-amino-6-(trifluoromethyl)-2-azaspiro[3.3]heptane-2-carboxylate (CAS: 2092384-10-4) is a complex organic compound notable for its unique spirocyclic structure, which contributes to its potential biological activities. This compound has garnered interest in medicinal chemistry due to its structural characteristics, which may influence its interaction with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C12H19F3N2O2C_{12}H_{19}F_3N_2O_2, with a molecular weight of approximately 280.29 g/mol. The presence of trifluoromethyl groups is significant as these groups can enhance the lipophilicity and metabolic stability of the compound, potentially impacting its pharmacokinetic properties.

PropertyValue
Molecular FormulaC12H19F3N2O2
Molecular Weight280.29 g/mol
CAS Number2092384-10-4
IUPAC NameThis compound

Biological Activity and Research Findings

  • Antimicrobial Activity : Preliminary studies suggest that azaspiro compounds exhibit antimicrobial properties. For instance, derivatives of spirocyclic compounds have shown efficacy against various bacterial strains, indicating that this compound could be evaluated for similar activities.
  • Cytotoxicity : Research into related compounds has indicated potential cytotoxic effects against cancer cell lines. For example, azaspiro compounds have been investigated for their ability to induce apoptosis in tumor cells, suggesting that this compound may also possess anticancer properties.
  • Neuropharmacological Effects : Some spirocyclic compounds have been studied for their neuropharmacological effects, including modulation of neurotransmitter systems. Given the structure of this compound, it may influence central nervous system targets.

Case Studies

Several case studies highlight the biological relevance of similar spirocyclic compounds:

  • Case Study 1 : A study on a related azaspiro compound demonstrated significant antibacterial activity against Staphylococcus aureus, suggesting that structural modifications could yield potent antimicrobial agents.
  • Case Study 2 : Research involving spirocyclic derivatives indicated promising results in inhibiting cancer cell proliferation through apoptosis induction pathways, warranting further investigation into the specific mechanisms at play.

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